molecular formula C5H4ClNO2 B2753834 2-Chloro-1-(oxazol-5-yl)ethan-1-one CAS No. 1421314-19-3

2-Chloro-1-(oxazol-5-yl)ethan-1-one

Cat. No.: B2753834
CAS No.: 1421314-19-3
M. Wt: 145.54
InChI Key: HJKZMIHGISQWDC-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxazol-5-yl)ethan-1-one is a chemical compound featuring an oxazole heterocycle, a structure recognized as a versatile small molecule scaffold in medicinal chemistry . Oxazole-based compounds are extensively investigated for their wide spectrum of biological activities. Recent scientific literature highlights the significant potential of trisubstituted oxazole derivatives as inhibitors of Aquaporin-4 (AQP4), a water channel protein implicated in inflammatory lung conditions . These studies suggest that such oxazole compounds may effectively inhibit AQP4 and downregulate key inflammatory cytokines in human lung cells, positioning them as promising candidates for therapeutic research . The reactive chloroacetyl group in the structure makes this compound a valuable synthetic intermediate, suitable for further derivatization and creation of novel chemical libraries for biological screening . This product is intended for research purposes as a building block in drug discovery and chemical synthesis. It is strictly for laboratory use and is not classified as a drug or cosmetic. The product is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-1-(1,3-oxazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-1-4(8)5-2-7-3-9-5/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKZMIHGISQWDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421314-19-3
Record name 2-chloro-1-(1,3-oxazol-5-yl)ethan-1-one
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Synthetic Methodologies for 2 Chloro 1 Oxazol 5 Yl Ethan 1 One

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For 2-Chloro-1-(oxazol-5-yl)ethan-1-one, two primary retrosynthetic pathways can be envisioned.

The first and most direct approach involves a functional group interconversion (FGI), specifically disconnecting the α-chloro group. This leads to the immediate precursor, 1-(oxazol-5-yl)ethan-1-one . This precursor is a key intermediate, as its synthesis and subsequent chlorination are central to this strategy.

A more fundamental approach involves the disconnection of the oxazole (B20620) ring itself. The oxazole ring can be deconstructed via two main classical syntheses:

Robinson-Gabriel Synthesis Pathway: This involves disconnecting the C2-N3 and C4-C5 bonds, leading to an α-acylamino ketone. For the target molecule, this would suggest a precursor like N-(1-chloro-3-oxopropan-2-yl)formamide, which is conceptually derived from 1,3-dichloroacetone (B141476) and formamide (B127407).

Hantzsch-Type Synthesis Pathway: Disconnecting the C2-N3 and O1-C5 bonds points towards an α-haloketone and an amide. In this context, the precursors would be a derivative of 1,3-dichloropropan-2-one and formamide.

These analyses identify two key strategic precursors: 1-(oxazol-5-yl)ethan-1-one for late-stage chlorination, and simple, acyclic building blocks like 1,3-dichloroacetone and formamide for early-stage oxazole formation.

Classical Synthetic Routes

Classical synthetic methods provide foundational and often robust pathways for constructing molecules like this compound. These routes typically rely on stoichiometric reagents and well-established reaction mechanisms.

Alpha-Halogenation Approaches of Oxazole Ketones

This strategy focuses on the direct chlorination of the α-carbon of the ketone functional group in the precursor, 1-(oxazol-5-yl)ethan-1-one. Direct halogenation is a common method for preparing α-haloketones. nih.gov The reactivity of the α-carbon is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. nih.gov However, care must be taken to avoid unwanted side reactions, such as polychlorination or reactions involving the oxazole ring, which can be sensitive to harsh conditions. arkat-usa.org

Common classical reagents for this transformation include:

Sulfuryl chloride (SO₂Cl₂): A widely used reagent for the α-chlorination of ketones.

Chlorine (Cl₂): Can be used directly, often under acidic conditions to promote enol formation, which is the reactive species. mdpi.com

N-Chlorosuccinimide (NCS): A milder source of electrophilic chlorine, often used to improve selectivity and avoid harsh acidic conditions. researchgate.net

Table 1: Classical Reagents for α-Chlorination of Ketones

Reagent Typical Conditions Notes
Sulfuryl chloride (SO₂Cl₂) Inert solvent (e.g., CH₂Cl₂) Often provides clean monochlorination.
Chlorine (Cl₂) Acetic acid or other protic solvents Can lead to over-halogenation; requires careful control. arkat-usa.org

Cyclization and Condensation Strategies Involving Oxazole Moiety Formation

This approach builds the oxazole ring from acyclic precursors, with the chloroacetyl moiety already incorporated or formed in situ. The Robinson-Gabriel and related syntheses are the cornerstones of this strategy. These methods generally involve the cyclodehydration of α-acylamino ketones. thieme-connect.com Another prominent method involves the reaction of α-haloketones with primary amides, a reaction also known as the Blümlein-Lewy synthesis. researchgate.netslideshare.net

For the synthesis of the target molecule, a plausible route involves the reaction of an appropriate α-haloketone with formamide. For instance, reacting 1,3-dichloro-2-propanone with formamide could theoretically lead to the formation of the 5-(chloromethyl)oxazole (B69290) intermediate, which would then need to be oxidized to the target ketone.

Functional Group Interconversions on Existing Scaffolds

Beyond direct chlorination, other functional group interconversions (FGIs) can be employed on a pre-existing oxazole scaffold. If a related compound, such as 2-hydroxy-1-(oxazol-5-yl)ethan-1-one , were available, it could be converted to the target α-chloro ketone. Reagents for this type of transformation are standard in organic synthesis and include:

Thionyl chloride (SOCl₂): A common reagent for converting alcohols to chlorides.

Appel Reaction Conditions: Using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄) to convert an alcohol to a chloride under milder, neutral conditions.

This approach is highly dependent on the availability of a suitable hydroxylated precursor.

Modern and Sustainable Synthetic Protocols

Recent advances in organic synthesis have focused on developing more efficient, selective, and environmentally benign methods. Catalytic processes are at the forefront of these efforts, minimizing waste and often providing access to molecules under milder conditions.

Catalytic Syntheses of Alpha-Chloro Ketones and Oxazoles

Catalytic Alpha-Chlorination of Ketones

Modern protocols for the α-chlorination of ketones often utilize catalytic systems to achieve high efficiency and selectivity. These methods can offer improvements over classical routes by avoiding stoichiometric, often harsh, reagents. arkat-usa.org For the chlorination of 1-(oxazol-5-yl)ethan-1-one, several catalytic systems could be applicable.

Ceric Ammonium Nitrate (CAN) Catalysis: A mild and efficient method for α-chlorination has been developed using acetyl chloride as the chlorine source in the presence of a catalytic amount of CAN. This reaction is noted for its high chemo- and regioselectivity. arkat-usa.org

Thiourea (B124793) Catalysis: Thiourea has been shown to catalyze the α-chlorination of ketones using NCS as the chlorine source, resulting in very high yields and rapid reaction times. researchgate.net

Organocatalysis: Chiral organocatalysts, such as proline amides, have been used for the direct enantioselective α-chlorination of aldehydes and ketones with NCS, offering a pathway to chiral α-chloro ketones. organic-chemistry.org

Table 2: Examples of Modern Catalytic α-Chlorination Methods

Catalyst System Chlorine Source Substrate Scope Reference
Ceric Ammonium Nitrate (CAN) Acetyl Chloride Cyclic and acyclic ketones arkat-usa.org
Thiourea N-Chlorosuccinimide (NCS) Alkyl ketones researchgate.net

Catalytic Synthesis of Oxazoles

The formation of the oxazole ring itself has been the subject of intense research, leading to numerous metal-catalyzed protocols that offer significant advantages over classical methods like the Robinson-Gabriel synthesis, which often requires harsh conditions. thieme-connect.com These modern methods typically feature milder reaction conditions and broader functional group tolerance.

Copper Catalysis: Copper catalysts are widely used for oxazole synthesis. One strategy involves the copper-catalyzed oxidative cyclization of amides and ketones. thieme-connect.com Another approach describes a copper-catalyzed chemodivergent synthesis that can selectively form oxazoles from phenylalanine derivatives. acs.org

Palladium Catalysis: Palladium-catalyzed sequential C-N/C-O bond formations have been developed to synthesize oxazoles directly from amides and ketones, using K₂S₂O₈ as an oxidant. thieme-connect.com

Rhodium Catalysis: Dirhodium(II) catalysts can efficiently produce multi-functionalized oxazoles from the reaction of styryl diazoacetates with oximes in high yields. nih.gov

Gold Catalysis: Gold-catalyzed reactions of α-alkynyl amides with nitriles provide a regioselective route to poly-substituted oxazoles. tandfonline.com

Table 3: Selected Modern Catalytic Methods for Oxazole Synthesis

Metal Catalyst Starting Materials Key Features Reference
Copper(II) Acetate Phenylalanine derivatives Selective C-O coupling, atom-economic acs.org
Palladium(II) Chloride Amides and ketones Direct use of readily available precursors thieme-connect.com
Dirhodium(II) Acetate Styryl diazoacetate and oximes One-step synthesis, high yields nih.gov

Environmentally Benign and Atom-Economical Approaches

In recent years, the principles of green chemistry have become a cornerstone of synthetic organic chemistry, emphasizing the development of environmentally benign and atom-economical processes. For the synthesis of this compound, several strategies can be envisioned that align with these principles, primarily focusing on minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

One promising approach involves the use of microwave-assisted organic synthesis (MAOS). Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter time frames compared to conventional heating. researchgate.net This technique can be particularly advantageous for the cyclization step in oxazole ring formation or for subsequent functionalization.

Catalytic methods, especially those employing earth-abundant and non-toxic metals, are central to green synthesis. For instance, copper-catalyzed reactions have been effectively used for the synthesis of substituted oxazoles. tandfonline.com A potential atom-economical route to a precursor of the target molecule could involve a copper(I)-catalyzed cycloaddition of an appropriate acyl azide (B81097) and a terminal alkyne, which has been shown to produce 2,5-disubstituted oxazoles with high regioselectivity. acs.org

Furthermore, the use of solid-phase catalysts, such as Fe-modified montmorillonite (B579905) K10, has been reported for the chloroacetylation of arenes. niscpr.res.in Adapting such a heterogeneous catalyst for the acylation of oxazole could offer advantages in terms of catalyst recovery and reuse, thereby reducing waste.

Solvent selection is another critical aspect of environmentally benign synthesis. The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or ionic liquids is a key consideration. While the specific application of these green solvents to the synthesis of this compound is not extensively documented, general principles of green chemistry encourage their exploration.

Comparison and Evaluation of Synthetic Efficiencies and Regioselectivity

The synthesis of this compound can be approached through different strategic disconnections, each with its own merits regarding efficiency and regioselectivity.

Route A: Acylation of a Pre-formed Oxazole Ring

This is a convergent approach where the oxazole ring is first synthesized and then acylated. The primary challenge in this route is controlling the regioselectivity of the acylation. Oxazole has three available positions for electrophilic substitution (C2, C4, and C5). The acidity of the ring protons is in the order C2 > C5 > C4. tandfonline.com Friedel-Crafts acylation of oxazole itself is complex. Under typical Lewis acid conditions (e.g., AlCl₃), acylation tends to occur at the nitrogen atom. tandfonline.com However, direct C-acylation of substituted oxazoles has been achieved. For instance, Friedel-Crafts acylation of certain oxazole derivatives can proceed at the C5 position. mdpi.com The choice of the Lewis acid and reaction conditions is crucial for directing the chloroacetylation to the desired C5 position.

Route B: Cyclization to Form the Acylated Oxazole

This approach involves constructing the oxazole ring from precursors that already contain the chloroacetyl moiety or a suitable precursor. A potential method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. In this case, the synthesis would start from a precursor containing the chloroacetyl group.

Another strategy could be adapted from the synthesis of related thiazole (B1198619) compounds. A patent describes the preparation of 2-chloro-1-(2-chlorothiazol-5-yl)ethanone by reacting a Grignard reagent of 2-chlorothiazole (B1198822) with chloroacetyl chloride. epo.org An analogous route for the oxazole derivative would involve the formation of a 5-metallo-oxazole species followed by quenching with chloroacetyl chloride. This would offer excellent regioselectivity, as the metallation would occur at a specific position.

Comparison of Routes:

Synthetic Route Potential Advantages Potential Disadvantages Key Considerations
A: Acylation of Oxazole Convergent; potentially shorterPoor regioselectivity; harsh conditionsOptimization of Lewis acid and reaction conditions for C5 selectivity.
B: Cyclization High regioselectivityPotentially longer linear sequenceAvailability and stability of precursors.

Considerations for Preparative-Scale Synthesis in Research

Scaling up the synthesis of this compound from milligram to gram quantities for research purposes introduces several practical considerations.

Safety: The use of chloroacetyl chloride, a corrosive and lachrymatory substance, requires careful handling in a well-ventilated fume hood. niscpr.res.in Reactions involving organometallic intermediates, such as Grignard reagents, need to be conducted under inert and anhydrous conditions to prevent quenching and ensure safety.

Reaction Conditions: Temperature control is critical, especially for exothermic reactions like Friedel-Crafts acylations or the quenching of organometallics. For a potential Grignard-based route, maintaining low temperatures (e.g., -78 °C to 0 °C) during the addition of chloroacetyl chloride would be crucial to minimize side reactions. epo.org

Purification: On a preparative scale, purification by column chromatography can be cumbersome and expensive. Therefore, developing a synthesis that yields a product that can be purified by crystallization or distillation is highly desirable. The choice of solvent for reaction and workup can significantly impact the ease of purification.

Equipment: The scale of the reaction will dictate the size and type of glassware and equipment needed. For larger scale preparations, mechanical stirring and equipment for controlled additions (e.g., dropping funnels) become essential.

Chemical Reactivity and Transformation Chemistry of 2 Chloro 1 Oxazol 5 Yl Ethan 1 One

Nucleophilic Substitution Reactions at the Alpha-Carbon

The chlorine atom attached to the carbon adjacent to the carbonyl group (the alpha-carbon) is an effective leaving group, making this position susceptible to nucleophilic attack. This is a classic SN2 (substitution nucleophilic bimolecular) reaction pathway, facilitated by the electron-withdrawing nature of the adjacent carbonyl group which polarizes the C-Cl bond and stabilizes the transition state.

The alpha-chloro group can be readily displaced by nitrogen-based nucleophiles to yield a variety of amino and azido (B1232118) compounds.

Amination: Reaction with primary or secondary amines leads to the formation of the corresponding alpha-amino ketones. These reactions are typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The resulting α-amino ketones are valuable intermediates in the synthesis of various nitrogen-containing heterocycles. For instance, the reaction of α-haloketones with thioamides is a key step in the synthesis of aminothiazole derivatives. researchgate.net

Azidation: Treatment with an azide (B81097) salt, such as sodium azide, in a polar aprotic solvent like DMF or acetone (B3395972), results in the substitution of the chlorine atom to form 2-azido-1-(oxazol-5-yl)ethan-1-one. Alpha-azido ketones are stable yet versatile intermediates that can be subsequently reduced to primary amines or used in cycloaddition reactions.

Table 1: Synthesis of Amino- and Azido-Derivatives

NucleophileReagentSolventProduct
Primary AmineR-NH₂Ethanol2-(Alkylamino)-1-(oxazol-5-yl)ethan-1-one
Secondary AmineR₂NHAcetonitrile2-(Dialkylamino)-1-(oxazol-5-yl)ethan-1-one
AzideNaN₃DMF2-Azido-1-(oxazol-5-yl)ethan-1-one

Thiolation: Sulfur nucleophiles, such as thiols (in the presence of a base) or thiolate salts, react efficiently to displace the chloride, yielding α-thio ketones. These products are important in the synthesis of sulfur-containing heterocycles like thiophenes and thiazoles. The high nucleophilicity of sulfur ensures these reactions often proceed rapidly and in high yield. d-nb.infonih.gov

Etherification: Alkoxides (e.g., sodium ethoxide) can serve as nucleophiles to form α-ether ketones. This reaction, a variant of the Williamson ether synthesis, provides a route to compounds containing an ether linkage adjacent to a carbonyl group.

Halogen Exchange: The chlorine atom can be exchanged for another halogen through reactions like the Finkelstein reaction. wikipedia.org Treating 2-chloro-1-(oxazol-5-yl)ethan-1-one with sodium iodide in acetone would yield the corresponding α-iodo ketone. The precipitation of sodium chloride in acetone drives the equilibrium towards the product, making this a highly efficient transformation. wikipedia.org The resulting iodo-derivative is even more reactive towards nucleophilic substitution.

Table 2: Thiolation, Etherification, and Halogen Exchange Reactions

Reaction TypeNucleophileReagent ExampleProduct
ThiolationThiolateSodium thiophenoxide2-(Phenylthio)-1-(oxazol-5-yl)ethan-1-one
EtherificationAlkoxideSodium methoxide (B1231860)2-Methoxy-1-(oxazol-5-yl)ethan-1-one
Halogen ExchangeIodideSodium iodide2-Iodo-1-(oxazol-5-yl)ethan-1-one

The electrophilic alpha-carbon is also a key site for the formation of new carbon-carbon bonds, a fundamental transformation in organic synthesis. rsc.org

Reaction with Enolates: Soft carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds (e.g., diethyl malonate or ethyl acetoacetate), can displace the chloride to form a new C-C bond. This alkylation reaction is a powerful tool for extending the carbon skeleton.

Cyanation: Reaction with cyanide salts (e.g., sodium or potassium cyanide) provides a direct route to α-keto nitriles. The nitrile group can then be hydrolyzed to a carboxylic acid or reduced to an amine, offering further synthetic possibilities.

Carbonyl Group Reactivity and Functionalizations

The carbonyl group in this compound is electrophilic and undergoes reactions typical of ketones, primarily nucleophilic additions. These reactions can lead to simple functional group transformations or be part of more complex cyclization sequences.

Reaction with Hydrazines: The carbonyl group reacts with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, semicarbazide) to form hydrazones. dergipark.org.trnih.gov These reactions are typically acid-catalyzed and involve the elimination of a water molecule. msu.edu The resulting hydrazones are often crystalline solids and can be used for characterization or as intermediates for further synthesis, such as the formation of pyrazoles.

Reaction with Amines: Primary amines react with the carbonyl group to form imines (Schiff bases), while secondary amines yield enamines. msu.edu These reactions are also generally acid-catalyzed and reversible.

Table 3: Nucleophilic Addition to the Carbonyl Group

NucleophileReagentProduct Type
HydrazineH₂NNH₂Hydrazone
Substituted HydrazineR-NHNH₂Substituted Hydrazone
Primary AmineR-NH₂Imine (Schiff Base)
Secondary AmineR₂NHEnamine

The bifunctional nature of this compound, possessing both an α-leaving group and an electrophilic carbonyl, makes it an ideal substrate for cyclocondensation reactions to form various five- and six-membered heterocyclic rings.

Hantzsch Thiazole (B1198619) Synthesis: This is one of the most prominent reactions for α-halo ketones. Reaction with a thioamide, thiourea (B124793), or thiosemicarbazide (B42300) leads directly to the formation of a thiazole ring. For example, reacting this compound with thiourea would yield a 2-amino-4-(oxazol-5-yl)thiazole derivative. The mechanism involves initial nucleophilic attack by the sulfur of the thioamide onto the alpha-carbon, followed by intramolecular cyclization of the nitrogen onto the carbonyl carbon and subsequent dehydration.

Synthesis of Imidazoles: Condensation with amidines can lead to the formation of substituted imidazoles.

Synthesis of Quinoxalines: Reaction with ortho-phenylenediamines would result in the formation of quinoxaline (B1680401) derivatives. The reaction proceeds by initial formation of an imine with one amino group, followed by intramolecular nucleophilic substitution of the chloride by the second amino group.

These cyclocondensation reactions are of significant importance as they provide access to complex, fused, and substituted heterocyclic systems that are prevalent in medicinal chemistry and materials science.

Reduction and Oxidation Pathways

Reduction: The carbonyl group of the chloroacetyl moiety is susceptible to reduction, providing access to the corresponding alcohol. A significant area of research in heterocyclic chemistry is the stereoselective reduction of such prochiral ketones to yield enantiomerically enriched chiral alcohols, which are valuable building blocks for bioactive compounds. tandfonline.com Biocatalytic methods, utilizing whole-cell systems like Daucus carota (carrot) roots or isolated ketoreductase (KRED) enzymes, are effective for the asymmetric reduction of heterocyclic ketones. tandfonline.comresearchgate.netresearchgate.net These methods are prized for their high selectivity under mild, environmentally friendly conditions. acs.org The reduction of this compound would yield 2-chloro-1-(oxazol-5-yl)ethan-1-ol, creating a new stereocenter.

Reduction of the oxazole (B20620) ring itself is more challenging and often leads to cleavage of the heterocycle. pharmaguideline.comsemanticscholar.org Strong reducing agents can result in the formation of open-chain products rather than simple saturation of the ring. pharmaguideline.com

Table 1: Potential Reduction Reactions

Reactant Reagent/Catalyst Product Reaction Type
This compound Biocatalyst (e.g., Daucus carota) (R)- or (S)-2-Chloro-1-(oxazol-5-yl)ethan-1-ol Asymmetric Ketone Reduction
This compound NaBH₄ 2-Chloro-1-(oxazol-5-yl)ethan-1-ol Ketone Reduction

Oxidation: The oxazole ring is generally susceptible to oxidative cleavage. tandfonline.com Oxidizing agents such as cold potassium permanganate (B83412) (KMnO₄), chromic acid, or ozone can break open the ring. pharmaguideline.com Depending on the substitution pattern and reaction conditions, oxidation can yield products like imides and carboxylic acids. cutm.ac.in For this compound, the primary site of oxidative attack would likely be the electron-rich heterocycle rather than the already oxidized chloroacetyl side chain. Photochemical oxidation is also a known pathway for the transformation of substituted oxazoles. tandfonline.com

Oxazole Ring Reactivity and Transformations

Electrophilic and Nucleophilic Reactions on the Heterocycle

The reactivity of this compound is dominated by the α-chloroketone moiety, which acts as a powerful electrophile.

Nucleophilic Reactions: The most facile reaction is the Sₙ2 displacement of the chloride ion by a wide variety of nucleophiles. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the α-carbon towards nucleophilic attack. nih.gov This reactivity is the basis for one of the most important transformations of this compound: the Hantzsch thiazole synthesis. Reaction with thioamides or thioureas provides a direct route to highly substituted 2-aminothiazoles, a scaffold of significant medicinal importance. nih.govresearchgate.net

While the side chain is the primary site for nucleophilic attack, the oxazole ring itself can react with nucleophiles, although this often results in ring-opening and rearrangement rather than simple substitution. pharmaguideline.com For instance, strong nucleophiles can lead to the conversion of the oxazole into other heterocycles like imidazoles or pyrimidines. semanticscholar.orgtandfonline.com

Table 2: Nucleophilic Substitution on the Side Chain

Nucleophile Product Class Significance
Thiourea 2-Amino-4-(oxazol-5-yl)thiazole Hantzsch Thiazole Synthesis nih.gov
Substituted Thioamides 2,5-Disubstituted-4-(oxazol-5-yl)thiazoles Access to diverse thiazole derivatives
Amines 2-Amino-1-(oxazol-5-yl)ethan-1-ones Synthesis of amino ketone derivatives

Electrophilic Reactions: Electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient nature, which is further exacerbated by the deactivating 5-acyl substituent. pharmaguideline.com The typical site of electrophilic attack on an oxazole ring is C5 > C4 > C2. pharmaguideline.com Since the C5 position is occupied, any potential substitution would be directed to the C4 position. However, such reactions would require harsh conditions and are generally not favored.

Metalation and Cross-Coupling Reactions Involving the Oxazole Moiety

Modern synthetic methods allow for the functionalization of the oxazole ring through metalation and cross-coupling.

Metalation: The most acidic proton on the oxazole ring is at the C2 position, which can be selectively deprotonated (lithiated) using a strong base like n-butyllithium (n-BuLi). pharmaguideline.com The resulting 2-lithiooxazole is a potent nucleophile that can react with various electrophiles to introduce substituents at the C2 position. While the electrophilic chloroacetyl group in the target molecule could potentially interfere, carefully controlled conditions at low temperatures could allow for successful C2-metalation.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. rsc.org After conversion of a position on the oxazole ring to a suitable handle (e.g., a halide or a boronic ester), Suzuki-Miyaura or direct arylation reactions can be employed to introduce aryl or heteroaryl substituents. tandfonline.comorganic-chemistry.org For example, a 2-halo-5-acyloxazole derivative could undergo cross-coupling to yield a 2-aryl-5-acyloxazole. The development of one-pot synthesis/Suzuki-Miyaura coupling protocols has further streamlined the synthesis of polysubstituted oxazoles. ijpsonline.com

Ring-Opening and Rearrangement Pathways (if applicable)

Ring-Opening Pathways: The oxazole ring can be opened under various conditions. As mentioned, strong nucleophiles or harsh reducing/oxidizing conditions can lead to ring cleavage. pharmaguideline.com Additionally, deprotonation at the C2 position with a strong base can be followed by ring-opening to produce an isonitrile intermediate. cutm.ac.in Acidic hydrolysis can also decompose the oxazole ring. researchgate.net

Rearrangement Pathways: The α-chloroketone side chain is susceptible to the Favorskii rearrangement in the presence of a non-nucleophilic base, such as an alkoxide. wikipedia.orgalfa-chemistry.com This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in a skeletal rearrangement to form a carboxylic acid derivative. purechemistry.org For this compound, treatment with a base like sodium methoxide could yield methyl (oxazol-5-yl)acetate. This rearrangement offers a pathway to homologated carboxylic acid derivatives from α-haloketones. nih.govresearchgate.net

Figure 1: Proposed Favorskii Rearrangement

Multi-Component Reactions (MCRs) Incorporating the Compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly efficient tools for building molecular complexity. researchgate.netwiley.com this compound is an excellent candidate for inclusion in MCRs due to its distinct electrophilic centers.

For example, a one-pot reaction involving the α-chloroketone, a thioamide, and a third component could lead to the rapid assembly of complex, drug-like molecules. The initial Hantzsch-type condensation to form a thiazole could be followed by an in-situ reaction with another component. The van Leusen oxazole synthesis itself is a three-component reaction, highlighting the utility of MCRs in constructing the core heterocycle. ijpsonline.comnih.gov The design of novel MCRs utilizing bifunctional building blocks like this compound is a promising strategy for diversity-oriented synthesis. mdpi.com

Stereochemical Considerations in Reactions and Product Formation

The primary stereochemical consideration for this compound arises from the reduction of its ketone functionality. The conversion of the prochiral carbonyl group into a hydroxyl group generates a chiral center at the adjacent carbon, leading to the formation of enantiomeric alcohols.

Controlling the stereochemical outcome of this reduction is crucial for the synthesis of enantiomerically pure compounds. Asymmetric synthesis, particularly through biocatalytic reduction, offers a powerful method to achieve high enantiomeric excess (ee). tandfonline.comtandfonline.com Enzymes such as ketoreductases have been engineered to exhibit high selectivity for producing either the (R)- or (S)-alcohol, depending on the specific enzyme variant and reaction conditions. researchgate.netacs.org The stereochemistry of the resulting 2-chloro-1-(oxazol-5-yl)ethan-1-ol can have a profound impact on the biological activity of any subsequent derivatives.

Utilization As a Versatile Synthetic Building Block and Intermediate

Access to Complex Heterocyclic Systems

The bifunctional nature of 2-Chloro-1-(oxazol-5-yl)ethan-1-one, possessing both an electrophilic carbonyl carbon and a carbon atom susceptible to nucleophilic substitution, allows for a variety of cyclization reactions to form complex heterocyclic scaffolds.

Synthesis of Fused and Bridged Heterocycles (e.g., Imidazoles, Pyrazoles, Azetidinones)

The reactivity of α-halo ketones is a well-established tool for the synthesis of a wide array of heterocycles. While specific examples for this compound are not extensively documented in publicly available literature, its reactivity can be inferred from analogous structures.

Imidazoles: The Hantzsch synthesis, a classic method for imidazole (B134444) formation, involves the reaction of an α-halo ketone with an amidine. In this context, this compound could react with various amidines to yield substituted oxazolyl-imidazoles. The reaction would proceed through initial nucleophilic attack of the amidine on the α-carbon, followed by cyclization. The synthesis of polysubstituted imidazoles is of significant interest due to their presence in many biologically active molecules.

Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) derivatives. While this compound is not a 1,3-dicarbonyl, it can be a precursor to such systems or participate in alternative synthetic routes. For instance, reaction with a hydrazine could potentially lead to a pyrazole (B372694) ring fused or linked to the oxazole (B20620) moiety. The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry.

Azetidinones: The synthesis of azetidin-2-ones, also known as β-lactam rings, often involves the Staudinger cycloaddition of a ketene (B1206846) with an imine. While not a direct precursor in this specific reaction, α-chloro ketones are pivotal in the synthesis of substituted azetidinones through different pathways. For example, chloroacetyl chloride, a related compound, is widely used in the synthesis of 3-chloro-azetidinones. By analogy, this compound could be employed in reactions with imines in the presence of a base to construct novel azetidinone structures bearing an oxazole substituent. The azetidinone ring is a core component of many important antibiotics.

Construction of Other Nitrogen- and Oxygen-Containing Scaffolds

The reactivity of this compound extends to the synthesis of a broader range of nitrogen and oxygen-containing heterocycles. Its reaction with various nucleophiles can lead to the formation of diverse ring systems. For example, reaction with primary amines can lead to

Mechanistic Investigations and Reaction Pathway Elucidation

Kinetic and Thermodynamic Studies of Key Transformations

Kinetic and thermodynamic data for the specific transformations of 2-Chloro-1-(oxazol-5-yl)ethan-1-one are not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on analogous α-haloketones and oxazole (B20620) derivatives. The primary reaction anticipated for this compound is nucleophilic substitution at the α-carbon, displacing the chloride ion.

Computational studies on similar α-haloketones, such as α-bromoacetophenone, have shown that nucleophilic substitution reactions can compete with other pathways like epoxidation, particularly with strong, hard nucleophiles. The relative rates of these competing reactions are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the oxazole ring is expected to enhance the electrophilicity of the α-carbon, thereby increasing the rate of nucleophilic attack compared to simple alkyl halides.

The reactivity of α-haloketones is significantly greater than that of corresponding alkyl halides in bimolecular nucleophilic substitution reactions. This enhanced reactivity is attributed to the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond.

Atmospheric chemistry studies on oxazole have provided some thermodynamic data regarding its reactions, particularly with hydroxyl radicals. While not directly transferable to solution-phase nucleophilic substitution, these studies indicate that the oxazole ring can participate in addition reactions, and provide computational data on the stability of various intermediates and transition states. The enthalpy of vaporization for the parent oxazole has been determined, which is a key parameter in understanding its intermolecular forces and solution-phase behavior.

A hypothetical kinetic study of the reaction of this compound with a nucleophile, such as azide (B81097), would likely show second-order kinetics, consistent with an SN2 mechanism. The rate would be expected to be faster than that for 2-chloroethane due to the activating effect of the adjacent carbonyl group.

Table 1: Comparison of Relative Reactivity in SN2 Reactions

SubstrateRelative Rate
n-Butyl chloride1
Chloroacetone36,000
This compoundExpected to be > 36,000

This table is illustrative and based on established principles of α-haloketone reactivity. The value for this compound is a qualitative prediction.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for elucidating a reaction mechanism. In the context of this compound, several potential intermediates can be postulated based on the reaction conditions and the nature of the reactants.

In a typical SN2 reaction with a soft, polarizable nucleophile, a pentacoordinate transition state is the key species, rather than a discrete intermediate. However, with certain nucleophiles and under specific conditions, other intermediates may be formed. For instance, in reactions with strong bases, an enolate intermediate could be generated through deprotonation of the α-carbon, although this is less likely given the presence of a good leaving group.

Computational studies on the reaction of α-bromoacetophenones with hydroxide (B78521) have explored the possibility of a carbonyl addition intermediate leading to either substitution or epoxide formation. This suggests that for this compound, a similar tetrahedral intermediate could be formed upon attack of a nucleophile at the carbonyl carbon.

Furthermore, the oxazole ring itself can be involved in the formation of intermediates. Photochemical studies of isoxazoles, which can isomerize to oxazoles, have shown the formation of nitrile ylide intermediates from the cleavage of a 2H-azirine intermediate. While not a direct reaction of the starting material, this highlights the potential for the oxazole ring to undergo ring-opening to form reactive intermediates under energetic conditions.

In reactions involving the oxazole nitrogen, such as protonation or alkylation, an oxazolium salt would be a key intermediate. The pKa of the conjugate acid of oxazole is approximately 0.8, indicating it is a weak base.

Transition State Analysis and Energy Profiles

The transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. For the nucleophilic substitution at the α-carbon of this compound, the transition state is expected to have a trigonal bipyramidal geometry, characteristic of an SN2 reaction.

Computational studies on α-haloketones have provided detailed insights into the geometry and energetics of these transition states. The alignment of the incoming nucleophile and the departing leaving group with the π-orbital of the carbonyl group can influence the stability of the transition state. For conformationally mobile systems, a normal SN2 transition state is generally favored.

In the case of competing reactions, such as substitution versus elimination or rearrangement, the relative energies of the respective transition states will dictate the product distribution. For example, the transition state for a base-induced E2 elimination would involve the simultaneous removal of a proton from the α'-position and the departure of the chloride ion.

DFT calculations on the reaction of oxazole with OH radicals have mapped out the potential energy surface, identifying various transition states for addition and abstraction reactions. These studies reveal that the addition of the radical to the C2 or C5 positions of the oxazole ring has a lower activation barrier compared to H-abstraction. While the attacking species is different, this provides a basis for understanding the relative reactivity of the different positions on the oxazole ring.

Table 2: Calculated Activation Energies for OH Radical Addition to Oxazole

Reaction SiteActivation Energy (kcal/mol)
C2-additionLow
C4-additionHigh
C5-additionLow

Data adapted from computational studies on the atmospheric oxidation of oxazole.

Isotope Labeling Studies to Probe Reaction Mechanisms

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. This method could be hypothetically applied to study the reactions of this compound in several ways.

To confirm that a nucleophilic substitution reaction proceeds via an SN2 mechanism, a kinetic isotope effect (KIE) study could be performed. By synthesizing the starting material with a heavy isotope at the α-carbon (e.g., ¹³C or ¹⁴C), the rate of reaction can be compared to that of the unlabeled compound. A primary kinetic isotope effect (klight/kheavy > 1) would be expected if the C-Cl bond is broken in the rate-determining step, which is characteristic of an SN2 reaction.

Furthermore, to investigate the possibility of a competing elimination reaction, deuterium (B1214612) labeling at the α'-position (the methylene (B1212753) group of the ethyl ketone) could be employed. A significant primary KIE upon measuring the rate of elimination would indicate that the C-H bond at this position is broken in the rate-determining step of the elimination pathway.

Isotopic labeling of the oxygen or nitrogen atoms in the oxazole ring could be used to probe its involvement in certain reactions. For example, in a reaction where the oxazole ring is proposed to undergo ring-opening and rearrangement, labeling the ring atoms would allow for the tracking of their positions in the final product, thereby providing evidence for or against the proposed mechanism.

The use of ¹⁸O-labeled water as a solvent in hydrolysis reactions could help to determine the site of nucleophilic attack. If the oxygen from the water is incorporated into the carbonyl group of the product, it would suggest that the reaction proceeds through an addition-elimination mechanism at the carbonyl carbon.

While no specific isotope labeling studies have been reported for this compound, the principles outlined above demonstrate the potential of this technique to provide unambiguous evidence for its reaction mechanisms.

Computational and Theoretical Chemistry Studies of 2 Chloro 1 Oxazol 5 Yl Ethan 1 One

Electronic Structure and Molecular Orbital Analysis

A thorough analysis of the electronic structure of 2-Chloro-1-(oxazol-5-yl)ethan-1-one would involve calculating the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Such studies would likely reveal the distribution of electron density, identify the most nucleophilic and electrophilic sites, and provide a basis for understanding its spectroscopic properties.

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible ethyl chain in this compound allows for multiple rotational isomers, or conformers. A conformational analysis would map the potential energy surface of the molecule by rotating the key dihedral angles. This would identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them. Understanding the preferred conformations is crucial as it dictates the molecule's shape and how it interacts with other molecules, such as enzymes or reactants.

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational methods can predict the most likely sites of reaction on the molecule. By calculating parameters such as electrostatic potential maps, atomic charges, and frontier molecular orbital densities, researchers could determine whether a reaction is likely to occur at the oxazole (B20620) ring, the carbonyl group, or the chlorinated carbon. For reactions involving multiple possible products, these studies could predict the regioselectivity (which position reacts) and stereoselectivity (which spatial arrangement of atoms is formed).

Advanced Analytical Methodologies in Research of 2 Chloro 1 Oxazol 5 Yl Ethan 1 One

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., GC-MS, LC-MS)

Chromatographic techniques are indispensable for separating 2-Chloro-1-(oxazol-5-yl)ethan-1-one from starting materials, by-products, and other impurities, thereby allowing for accurate purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of thermally stable and volatile compounds. For a compound like this compound, GC-MS can provide information on its purity and identify volatile impurities. The sample is vaporized and separated on a capillary column, after which the eluted compounds are fragmented and detected by a mass spectrometer. The resulting mass spectrum provides a molecular fingerprint that aids in structural confirmation. The fragmentation pattern is particularly useful for identifying specific structural motifs.

Table 1. Representative GC-MS Data for Analysis of a Chlorinated Ketone Intermediate.
Retention Time (min)Tentatively Identified Ion (m/z)Relative Abundance (%)Interpretation
20.68159/161-[M]+ Molecular ion peak (indicating presence of Cl)
20.68124-[M-Cl]+
20.6896-[M-CH2Cl]+
20.6869-[Oxazole ring fragment]+

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for both qualitative and quantitative analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In the context of this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a mass spectrometer is commonly employed. rsc.org This setup allows for the separation of the target compound from complex reaction mixtures, with the mass spectrometer providing molecular weight confirmation and structural information through fragmentation analysis. researchgate.net

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation of Products and Intermediates (e.g., 2D NMR, High-Resolution Mass Spectrometry)

While standard spectroscopic methods like 1D NMR (¹H and ¹³C) provide fundamental structural information, advanced techniques are often required for unambiguous structural assignment of complex products and reaction intermediates.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR): 2D NMR techniques are powerful tools for elucidating the complex structures of organic molecules by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, helping to piece together adjacent proton environments, such as those on the oxazole (B20620) ring and the ethyl chain. mdpi.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of carbon signals based on their attached protons. mt.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together different fragments of the molecule, such as connecting the chloromethyl ketone moiety to the oxazole ring. mt.com

Table 2. Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound.
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
Oxazole H-2~8.2 (s)~151.0H-2 → C-4, C-5
Oxazole H-4~7.8 (s)~128.0H-4 → C-2, C-5, C=O
Oxazole C-5-~155.0-
C=O-~185.0-
CH₂Cl~4.8 (s)~45.0CH₂ → C=O

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. This is a definitive method for confirming the molecular formula of this compound, its synthetic intermediates, and any resulting products, distinguishing them from other compounds with the same nominal mass. mt.com

X-ray Crystallography for Solid-State Structural Confirmation of Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids. While obtaining a suitable single crystal of this compound itself may be challenging, this technique is invaluable for confirming the structure of its stable, crystalline derivatives. rsc.org By reacting the parent compound to form a solid derivative, single-crystal X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and stereochemistry. mt.com This data offers unequivocal proof of structure and provides insights into intermolecular interactions within the crystal lattice, such as hydrogen bonding or π-stacking. mt.com

Table 3. Illustrative Crystallographic Data for a Hypothetical Derivative of this compound.
ParameterValue
Chemical Formulae.g., C₁₀H₉ClN₂O₃
Formula Weighte.g., 240.64
Crystal Systeme.g., Monoclinic
Space Groupe.g., P2₁/c
Unit Cell Dimensionsa = 4.2 Å, b = 17.1 Å, c = 9.1 Å, β = 96.8°
Volume (ų)e.g., 662.2
Z (molecules/unit cell)4

In-situ and Real-time Monitoring of Reaction Progress

Process Analytical Technology (PAT) utilizes in-situ and real-time monitoring to gain a deeper understanding and control of chemical reactions as they occur. mt.comwikipedia.org These techniques eliminate the need for offline sampling, which can be time-consuming and may not accurately represent the state of the reaction. mt.com

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ use an attenuated total reflectance (ATR) probe inserted directly into the reaction vessel. mt.commt.com This allows for the continuous monitoring of the concentration of key species in real-time. For the synthesis of this compound, one could track the disappearance of a reactant's characteristic vibrational band (e.g., a carboxylic acid C=O stretch) and the simultaneous appearance of the product's unique ketone C=O stretch. This provides valuable data on reaction kinetics, identifies the formation of intermediates, and confirms reaction completion. americanpharmaceuticalreview.com

Real-time Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR systems allow for the reaction mixture to be continuously passed through an NMR spectrometer. rsc.orgbeilstein-journals.org This provides detailed, time-resolved structural information throughout the course of the reaction. It is particularly powerful for identifying transient intermediates that may not be detectable by other methods and for elucidating complex reaction mechanisms. rsc.orgmdpi.com By monitoring specific proton or carbon signals, one can quantify the conversion of reactants to products with high precision.

Table 4. Potential Spectroscopic Signals for In-situ Monitoring of a Synthesis Reaction.
TechniqueSpecies to MonitorCharacteristic SignalPurpose
In-situ FTIRReactant (e.g., Oxazole-5-carboxylic acid)~1700 cm⁻¹ (Carboxylic Acid C=O stretch)Monitor reactant consumption
In-situ FTIRProduct (this compound)~1680 cm⁻¹ (Ketone C=O stretch)Monitor product formation
Real-time ¹H NMRReactant (e.g., precursor CHₓ group)Specific chemical shift (δ)Quantify conversion
Real-time ¹H NMRProduct (CH₂Cl group)~4.8 ppmQuantify product yield

Future Perspectives and Emerging Research Directions

Development of Novel and More Efficient Synthetic Routes

The advancement of organic synthesis is intrinsically linked to the development of efficient, cost-effective, and sustainable methods for constructing key molecular scaffolds. While classical methods for synthesizing α-chloroketones and oxazoles exist, future research will likely focus on developing more streamlined and environmentally benign routes to 2-Chloro-1-(oxazol-5-yl)ethan-1-one.

Key areas of development include:

One-Pot Syntheses: Designing multi-component reactions where starting materials are converted to the target compound in a single reaction vessel, avoiding lengthy separation and purification of intermediates. This approach, which has been successfully applied to other heterocyclic systems like pyrrolo[1,2-a]quinoxalines, could significantly improve efficiency. nih.gov

Catalytic Methods: Exploring novel catalysts, including transition metals and organocatalysts, to facilitate the key bond-forming steps with higher atom economy and selectivity.

Green Chemistry Approaches: Utilizing greener solvents, reducing energy consumption, and employing starting materials from renewable feedstocks will be crucial. Methodologies like using PEG-400 as a green reaction medium or employing catalytic iodine for cyclization, as seen in chromone (B188151) synthesis, exemplify this trend. researchgate.net

Aspect Traditional Synthetic Route (Hypothetical) Potential Novel Route Anticipated Advantages
Starting Materials Multi-step synthesis from simpler precursors Readily available commodity chemicals Lower cost, better availability
Number of Steps 3-4 steps with intermediate isolation 1-2 steps (One-pot) Reduced time, waste, and resource consumption
Reagents Stoichiometric and potentially hazardous reagents Catalytic and greener reagents Improved safety, sustainability, and atom economy
Overall Yield Moderate High Increased process efficiency

This table provides an interactive comparison of hypothetical synthetic routes.

Exploration of Untapped Reactivity Profiles and Novel Transformations

The bifunctional nature of this compound—possessing both an electrophilic carbon center adjacent to the carbonyl group and the aromatic oxazole (B20620) ring—offers a rich landscape for chemical exploration. Future research will delve into its untapped reactivity to forge new classes of compounds.

Nucleophilic Substitution Reactions: The chlorine atom is a good leaving group, making the adjacent carbon susceptible to attack by a wide array of nucleophiles (N-, O-, and S-based). researchgate.net This allows for the straightforward introduction of diverse functional groups, creating libraries of derivatives for biological screening or materials science applications.

Transformations of the Ketone: The carbonyl group can undergo various reactions, including reduction to an alcohol, reductive amination to form amines, or condensation reactions to build more complex heterocyclic systems, such as chalcones. researchgate.netresearchgate.net

Reactions involving the Oxazole Ring: While the oxazole ring is relatively stable, its reactivity can be exploited in cycloaddition reactions or through metal-catalyzed cross-coupling reactions after appropriate functionalization. This opens pathways to complex fused heterocyclic systems.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis represents a paradigm shift in chemical manufacturing. Integrating the synthesis of this compound into these platforms offers numerous advantages.

Enhanced Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for handling reactive intermediates or exothermic reactions. rsc.org

Scalability and Reproducibility: Flow chemistry enables seamless scaling from laboratory-scale synthesis to industrial production without extensive re-optimization. Automation ensures high reproducibility and can accelerate the discovery and optimization of reaction conditions. mdpi.com

Data Generation and Machine Learning: Automated platforms can generate large datasets that can be used to train machine learning algorithms, leading to faster process development and the prediction of optimal reaction conditions. aclanthology.org The use of such platforms can significantly shorten the timeline for preparing derivatives for various applications.

Applications in Next-Generation Materials Science and Functional Molecule Design

Heterocyclic compounds are integral components of many functional materials, including organic light-emitting diodes (OLEDs), sensors, and polymers. The unique electronic and structural features of the oxazole ring in this compound make it an attractive scaffold for designing next-generation materials.

Organic Electronics: By attaching chromophores or other electronically active groups, derivatives of this compound could be developed as components of OLEDs or organic photovoltaics. Carbazole (B46965) derivatives, for instance, are known for their excellent photo-conductive and luminescent properties. nih.gov

Fluorescent Probes: The oxazole core can be part of a fluorophore. By strategically modifying the molecule, researchers could design fluorescent sensors for detecting specific ions, molecules, or changes in the microenvironment.

Functional Polymers: Incorporating this building block into polymer chains could lead to materials with novel thermal, mechanical, or electronic properties.

Potential Application Area Key Functional Moiety Target Property Example Derivative Structure (Conceptual)
Organic Electronics (OLEDs) Extended π-conjugated system High charge carrier mobility, efficient luminescence Oxazole core linked to aryl or carbazole units
Chemical Sensors Ionophore or binding site Selective fluorescence quenching/enhancement Crown ether or similar receptor linked via the chloro-ethanone position
Functional Polymers Polymerizable group (e.g., vinyl, acrylate) Enhanced thermal stability, specific conductivity Polymer backbone with pendant 1-(oxazol-5-yl)ethan-1-one units

This interactive table outlines potential applications in materials science.

Synergistic Approaches with Biocatalysis and Chemoenzymatic Transformations

The increasing demand for sustainable and highly selective chemical processes has propelled the integration of biocatalysis into organic synthesis. Enzymes offer unparalleled selectivity under mild reaction conditions, which can be highly advantageous for modifying complex molecules like this compound.

Stereoselective Reductions: Ketoreductase enzymes could be employed for the asymmetric reduction of the ketone group to produce chiral alcohols, which are valuable intermediates in pharmaceutical synthesis.

Enzymatic Dehalogenation: Dehalogenase enzymes could potentially be used for the selective removal of the chlorine atom, offering a green alternative to chemical reductants.

Chemoenzymatic Cascades: A multi-step synthesis could combine traditional chemical reactions with biocatalytic steps. For example, a chemical step could be used to synthesize the core structure, followed by an enzymatic transformation to introduce chirality or another specific functional group with high precision. This synergistic approach leverages the strengths of both synthetic methodologies to create efficient and elegant pathways to complex target molecules.

Q & A

Q. What methodologies validate the compound’s role in multi-step syntheses of heterocyclic drug candidates?

  • Case Study : Use this compound as a building block for pyrazole hybrids. React with hydrazine derivatives (e.g., phenylhydrazine) under microwave irradiation (100°C, 20 min) to form pyrazoline intermediates. Characterize intermediates via HRMS and X-ray diffraction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.